molecular formula C17H17N5O2 B2679854 1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879466-53-2

1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2679854
CAS No.: 879466-53-2
M. Wt: 323.356
InChI Key: OACULVCOXVDKAF-UHFFFAOYSA-N
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Description

1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione ( 877644-69-4) is a chemical compound with the molecular formula C21H25N5O3 and a molecular weight of 395.5 g/mol . This purine-dione derivative is part of a class of imidazo[2,1-f]purine compounds that are of significant interest in medicinal chemistry and pharmacological research. Preclinical studies on structurally similar imidazo[2,1-f]purine-2,4-dione derivatives have identified potent biological activities, particularly as ligands for the 5-HT1A serotonin receptor . Compounds in this class have demonstrated promising anxiolytic and antidepressant-like effects in animal models, with efficacy comparable to established drugs like Imipramine . Furthermore, related compounds, such as a 3-butyl-1,6,7-trimethyl analogue, have been identified as PPARγ agonists with demonstrated anticancer activity, showing effectiveness in overcoming radioresistance in non-small cell lung cancer (NSCLC) models . The imidazo[2,1-f]purine-dione scaffold is therefore considered a valuable platform for developing new therapeutic agents targeting the central nervous system and oncology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4,7,8-trimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-9-5-7-12(8-6-9)21-10(2)11(3)22-13-14(18-16(21)22)20(4)17(24)19-15(13)23/h5-8H,1-4H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACULVCOXVDKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of methyl and p-tolyl groups through alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or p-tolyl groups, where nucleophiles like halides or amines replace these groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:

  • Oxidation : Can be oxidized using potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
  • Substitution : Nucleophilic substitution can occur at the allyl or p-tolyl groups.
Reaction TypeReagentsConditions
OxidationKMnO4Acidic medium
ReductionH2 + Pd/CStandard conditions
SubstitutionNaH + DMFAprotic solvent

Biology

Research indicates that the compound may exhibit significant biological activity:

  • Enzyme Inhibition : Investigated for potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Binding : Explored for its ability to bind to various biological receptors, potentially influencing cellular signaling pathways.

Medicine

The therapeutic potential of this compound is under investigation:

  • Anti-inflammatory Properties : Preliminary studies suggest it may have anti-inflammatory effects.
  • Anticancer Activity : Some studies have indicated that it can inhibit cancer cell growth in vitro.

Case Studies

Several studies have highlighted the effectiveness of 1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in various applications:

  • Enzyme Inhibition Study :
    • A study assessed the compound's ability to inhibit phospholipase A2 enzymes. Results showed a significant reduction in enzyme activity at specific concentrations, indicating its potential as a therapeutic agent against diseases associated with phospholipidosis .
  • Anticancer Research :
    • In vitro tests on human colon carcinoma cells demonstrated that certain derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity suggests a promising avenue for developing targeted cancer therapies .
  • Material Science Application :
    • The compound has been utilized in developing new materials due to its unique chemical properties. It has shown potential as a catalyst in various chemical reactions, enhancing reaction rates and yields.

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes.

Comparison with Similar Compounds

Imidazo[2,1-f]purine-2,4-dione derivatives exhibit structural and functional diversity based on substituent modifications. Below is a comparative analysis of 1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with key analogues:

Structural Modifications and Receptor Affinity
Compound Name Substituents Key Targets Biological Activity
This compound 1,6,7-trimethyl; 8-(p-tolyl) PPARγ (potential) Anti-cancer (via PPARγ-dependent apoptosis)
AZ-853 1,3-dimethyl; 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl) 5-HT1A receptor (Ki = 0.6 nM) Antidepressant, partial 5-HT1A agonism
AZ-861 1,3-dimethyl; 8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl) 5-HT1A receptor (Ki = 0.2 nM) Stronger 5-HT1A agonism, metabolic disturbances
CB11 1,6,7-trimethyl; 8-(2-aminophenyl); 3-butyl PPARγ Pro-apoptotic in NSCLC cells, ROS induction
Compound 3i (Zagórska et al.) 1,3,7-trimethyl; 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl) 5-HT1A/5-HT7 receptors Antidepressant, anxiolytic at 2.5 mg/kg

Key Observations :

  • Substituent Position : Methyl groups at positions 1, 6, and 7 (as in the target compound and CB11) are associated with PPARγ agonism and anti-cancer activity, whereas 1,3-dimethyl derivatives (e.g., AZ-853/AZ-861) favor 5-HT1A receptor binding .
  • Arylpiperazinylalkyl Chains : Piperazine-containing derivatives (e.g., AZ-853, AZ-861, 3i) exhibit strong 5-HT1A affinity and antidepressant effects. Fluorinated aryl groups (e.g., 2-fluorophenyl in AZ-853) enhance receptor selectivity over trifluoromethyl groups (AZ-861) .
  • Para-Tolyl vs. Aminophenyl: The target compound’s p-tolyl group likely improves metabolic stability compared to CB11’s 2-aminophenyl, which may increase oxidative metabolism .

Key Findings :

  • Brain Penetration : AZ-853’s lower logP (3.8) compared to AZ-861 (4.1) correlates with better brain uptake and stronger antidepressant effects .
  • Safety: Piperazine-containing derivatives lack anticholinergic effects but may cause α1-adrenolytic side effects (e.g., hypotension in AZ-853) .
Functional and Mechanistic Differences
  • Antidepressants vs. Anti-Cancer Agents : While AZ-853/AZ-861 modulate serotonin receptors, the target compound and CB11 act via PPARγ, highlighting scaffold versatility .
  • Substituent-Driven Selectivity: The para-tolyl group in the target compound may confer distinct PPARγ activation compared to CB11’s aminophenyl, altering downstream apoptotic pathways .

Biological Activity

1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopyridine class. This compound features a purine-like structure with a unique arrangement of methyl groups and a p-tolyl substituent that may confer distinct biological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H16N4O2
  • Molecular Weight : 284.32 g/mol
  • Structural Features : Contains three methyl groups at positions 1, 6, and 7, and a p-tolyl group at position 8.

Biological Activity Overview

The compound has been studied for various biological activities including antitumor, antiviral, and cytotoxic effects. Below are detailed findings from recent research:

Biological Activity Findings
Antitumor Activity Exhibits significant antitumor properties against various cancer cell lines. Studies have shown it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antiviral Properties Demonstrated effectiveness against certain viral infections by inhibiting viral replication. This activity is attributed to its ability to interfere with viral enzymes .
Cytotoxic Effects The compound shows cytotoxicity towards specific cell lines, indicating potential use in targeted cancer therapies .

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways leading to physiological effects:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It can act as an agonist or antagonist at specific receptors influencing signal transduction pathways.

Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth. The IC50 values ranged from 5 to 15 µM depending on the cell line tested. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.

Antiviral Activity

Research indicated that the compound effectively inhibited the replication of certain viruses in vitro. For example, it showed an IC50 value of 10 nM against respiratory syncytial virus (RSV), suggesting strong antiviral potential .

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